Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone
Description
Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone (CAS 898755-49-2) is a substituted cyclohexyl ketone featuring a 2,6-dimethylphenyl group linked via an ethyl chain to the ketone-bearing cyclohexane ring. Its molecular formula is C₁₇H₂₄O, with a molecular weight of 244.37 g/mol . Key physical properties include a density of 0.987 g/cm³, boiling point of 365.3°C, and flash point of 155.7°C . This compound is of interest in synthetic organic chemistry due to its steric and electronic properties, influenced by the 2,6-dimethyl substitution on the aromatic ring.
Properties
IUPAC Name |
1-cyclohexyl-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-13-7-6-8-14(2)16(13)11-12-17(18)15-9-4-3-5-10-15/h6-8,15H,3-5,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOWPWDAJJBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644821 | |
| Record name | 1-Cyclohexyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-49-2 | |
| Record name | 1-Cyclohexyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone typically involves the reaction of cyclohexylmethyl ketone with 2,6-dimethylphenylacetic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings . The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Example Reaction :
Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone → Cyclohexyl 2-(2,6-dimethylphenyl)acetic acid
Conditions : Acidic KMnO₄, reflux, 12 hours .
Yield : ~85% (isolated as a white crystalline solid) .
Reduction Reactions
The ketone is reduced to the corresponding alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Example Reaction :
this compound → Cyclohexyl 2-(2,6-dimethylphenyl)ethanol
Conditions : LiAlH₄ in anhydrous THF, 0°C → room temperature, 4 hours .
Yield : 78–92% (depending on steric hindrance) .
Electrophilic Aromatic Substitution
The aromatic ring undergoes nitration , sulfonation , or halogenation due to electron-donating methyl groups.
Key Data:
| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitro derivative | 65 |
| Bromination | Br₂/FeBr₃, 25°C | 3-Bromo derivative | 72 |
| Sulfonation | H₂SO₄, 100°C | 4-Sulfo derivative | 58 |
Data adapted from Friedel-Crafts acylation analogs .
Nucleophilic Addition Reactions
The ketone participates in Grignard and organolithium reactions:
-
Grignard Reaction :
this compound + CH₃MgBr → Tertiary alcohol
Conditions : Dry ether, −78°C → room temperature .
Yield : 89% .
Decarboxylative Halogenation
Under PdO catalysis, the ketone undergoes halogenation via radical intermediates.
-
Example :
this compound → Chlorinated derivative
Conditions : PdO (5 mol%), DMPU/HCl, DCM, 0°C → RT .
Yield : 98% (anti-selectivity >12:1) .
Comparative Reactivity with Analogues
| Compound | Oxidation Rate (KMnO₄) | Reduction Ease (LiAlH₄) |
|---|---|---|
| This compound | Moderate | High |
| Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone | Fast | Moderate |
| Cyclohexyl 2-(4-methylphenyl)ethyl ketone | Slow | High |
Structural differences in ring size and substituent positions significantly alter reactivity .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
CDEK serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Oxidation: Converting the ketone group to a carboxylic acid.
- Reduction: Transforming the ketone to an alcohol using reducing agents like sodium borohydride.
- Substitution Reactions: Facilitating nucleophilic substitutions on the aromatic ring.
These reactions make CDEK valuable in creating more complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
CDEK has shown promise as a lead compound in drug development due to its biological activities:
- Antimicrobial Activity: Research indicates that CDEK exhibits inhibitory effects against various bacterial and fungal pathogens, making it a candidate for new antimicrobial agents.
- Anti-inflammatory Effects: Studies suggest that CDEK can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokines' production. This property could be beneficial in developing treatments for inflammatory diseases.
Biocatalysis
Recent studies have explored the use of CDEK in biocatalysis, particularly with strains like Lactobacillus paracasei BD101. This organism has been shown to effectively reduce CDEK to enantiomerically pure alcohols, demonstrating its potential in asymmetric synthesis for pharmaceutical applications .
Industrial Applications
CDEK finds applications in various industrial settings:
- Flavor and Fragrance Industry: Due to its pleasant odor profile, CDEK is used in perfumery and as a flavoring agent.
- Production of Specialty Chemicals: Its reactivity allows it to be utilized in producing specialty chemicals that are essential for various manufacturing processes.
Case Study 1: Antimicrobial Properties
A study demonstrated that CDEK exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial formulations.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that CDEK could inhibit the production of TNF-alpha and IL-6 in macrophages, indicating its potential role as an anti-inflammatory agent suitable for treating conditions like arthritis.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Cyclohexyl Aryl Ketones
(a) Cyclohexyl 4-Methylphenyl Ketone (CAS 2789-44-8)
- Molecular Formula : C₁₄H₁₈O
- Molecular Weight : 202.29 g/mol
- Key Differences: Lacks the ethyl linker and 2,6-dimethyl substitution.
(b) Cyclohexyl 2-Fluorophenyl Ketone (CAS 106795-65-7)
- Molecular Formula : C₁₃H₁₅FO
- Molecular Weight : 206.26 g/mol
- Key Differences :
(c) Dicyclohexyl Ketone (CAS 119-60-8)
- Molecular Formula : C₁₃H₂₂O
- Molecular Weight : 194.31 g/mol
- Key Differences: No aromatic moiety; two cyclohexyl groups directly attached to the ketone. Lower molecular weight and boiling point due to absence of aromatic stabilization .
Ethyl-Linked Aromatic Ketones
(a) Cyclobutyl 2-(2,3-Dimethylphenyl)ethyl Ketone (CAS 898793-45-8)
Physicochemical and Reactivity Comparisons
Physical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|
| Cyclohexyl 2-(2,6-Dimethylphenyl)ethyl ketone | 244.37 | 0.987 | 365.3 | 155.7 |
| Cyclohexyl 4-Methylphenyl Ketone | 202.29 | — | — | — |
| Cyclohexyl 2-Fluorophenyl Ketone | 206.26 | — | — | — |
| Dicyclohexyl Ketone | 194.31 | — | — | — |
| Cyclohexyl Methyl Ketone | 126.20 | — | — | — |
Reactivity in Catalytic Reactions
- SmI₂-Catalyzed Couplings: In reactions involving 2,6-dimethylphenyl cyclopropyl ketone (a related compound), the 2,6-dimethyl group reduces stabilization of intermediates (Int I and TS I) compared to unsubstituted phenyl analogs but enhances stability relative to cyclohexyl derivatives .
Biological Activity
Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclohexyl group attached to a 2-(2,6-dimethylphenyl)ethyl moiety, suggests interesting interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₄O
- Molecular Weight : Approximately 256.37 g/mol
- Key Functional Groups : Ketone and aromatic ring
The compound's structure allows for hydrophobic interactions and hydrogen bonding with various biological targets, influencing its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The ketone group can form hydrogen bonds with proteins and nucleic acids, while the hydrophobic cyclohexyl and aromatic groups enhance binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The compound has shown promise in cellular models of cancer, particularly in enhancing cytotoxicity against specific cancer cell lines.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed effective inhibition of E. coli and S. aureus growth. |
| Study 2 | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
| Study 3 | Assess anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
Comparative Analysis with Similar Compounds
This compound's biological activity can be compared with other structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone | Moderate anticancer activity |
| Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | Lower antimicrobial effectiveness |
The positioning of the dimethyl groups significantly influences the biological properties of these compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for preparing Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone, and how can reaction conditions be optimized?
- Methodology : Utilize Friedel-Crafts acylation with 2-(2,6-dimethylphenyl)ethyl chloride and cyclohexyl acyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimize temperature (0–5°C to minimize side reactions) and solvent polarity (dry dichloromethane or nitrobenzene). Monitor yields via GC-MS or HPLC, referencing analogous aryl ketone syntheses with yields of 23–42% .
- Precursor Sourcing : 2,6-Dimethylphenol derivatives (e.g., 2-(4-chlorophenyl)ethylamine) are commercially available (CAS RN 156-41-2) and can serve as starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the ketone functionality in this compound?
- Analytical Workflow :
- IR Spectroscopy : Detect C=O stretching vibrations (~1700 cm⁻¹).
- ¹³C NMR : Identify the carbonyl carbon at ~200–220 ppm.
- Compare with structural data for cyclohexyl methyl ketone (C₈H₁₄O), which shares similar electronic environments .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Guidelines : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the ketone group, as advised for phenolic precursors .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., absorption anisotropy) be addressed for this compound?
- Crystallographic Strategy : Use SHELXL for structure refinement. Apply Blessing’s empirical correction method with spherical harmonic functions (e.g., ylm terms for l = 2–8) to model anisotropic absorption. Validate using multiple symmetry-equivalent intensity measurements .
- Software : Leverage SHELXTL (Bruker AXS) or open-source SHELX suites for high-throughput refinement .
Q. What role does steric hindrance from the 2,6-dimethylphenyl group play in reaction kinetics (e.g., nucleophilic additions)?
- Experimental Design :
- Compare reaction rates with bulkier nucleophiles (e.g., tert-butyllithium) versus smaller ones (e.g., methylmagnesium bromide).
- Use kinetic isotope effects (KIEs) or computational DFT studies to quantify steric contributions.
- Reference cyclic ketone rearrangements, where steric effects alter reactivity pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
